molecular formula C30H43N5O11S B1139305 Tigecycline mesylate CAS No. 1135871-27-0

Tigecycline mesylate

Numéro de catalogue B1139305
Numéro CAS: 1135871-27-0
Poids moléculaire: 681.75
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tigecycline mesylate is a first-in-class, broad-spectrum antibiotic . It is a glycylcycline class drug that is administered intravenously . It was developed in response to the growing rate of antibiotic-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and E. coli . As a tetracycline derivative antibiotic, its structural modifications have expanded its therapeutic activity to include Gram-positive and Gram-negative organisms, including those of multi-drug resistance .


Synthesis Analysis

Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .


Molecular Structure Analysis

Tigecycline is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the 2 major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection .


Chemical Reactions Analysis

Tigecycline exhibits time-dependent killing and has prolonged postantibiotic effects . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .


Physical And Chemical Properties Analysis

Tigecycline is concentrated in cells and is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance . Furthermore, tigecycline does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .

Applications De Recherche Scientifique

  • Resistance Mechanisms and Public Health Concerns :

    • Tigecycline, a last-resort antibiotic, has encountered resistance due to genes like tet(X3) and tet(X4) found in bacteria from animals, meat, and humans. These genes can inactivate tetracyclines including tigecycline, eravacycline, and omadacycline, raising global concerns about tetracycline use in food production and the need for surveillance of tet(X) variants in clinical and animal sectors (He et al., 2019).
  • Clinical Applications and Effectiveness :

    • Tigecycline is effective against a broad range of pathogens including drug-resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. It has shown efficacy in treating complicated infections, but its use is complex and requires ongoing assessment (Stein & Babinchak, 2013).
    • The drug demonstrates potent activity against various multidrug-resistant nosocomial and community-acquired bacterial pathogens, making it a significant choice for treating severe infections. Its action mechanism involves inhibiting the translation elongation step by binding to the ribosome 30S subunit (Šeputienė et al., 2010).
  • Challenges and Resistance Development :

    • Clinical resistance to tigecycline has emerged, particularly in Acinetobacter baumannii and Enterobacteriaceae, due to factors like efflux pumps. This necessitates cautious clinical use and monitoring of efflux-mediated resistance to prolong its effectiveness (Sun et al., 2013).
    • Tetracycline resistance proteins like Tet(A), Tet(K), Tet(M), and Tet(X) can mutate to increase resistance to tigecycline, highlighting the risk of resistance development through existing Tet proteins widely found in pathogenic bacteria (Linkevicius et al., 2015).
  • Pharmacokinetics in Specific Patient Groups :

    • In patients with sepsis or septic shock, the pharmacokinetics of high-dose tigecycline showed that standard dosing might not be adequate in ICU patients due to severe pathophysiological changes (Borsuk-De Moor et al., 2018).
  • Analytical Methods and Stability :

    • Analytical methods to quantify tigecycline in pharmaceutical products have been developed, crucial for monitoring its concentration in clinical and biological research (Silva & Salgado, 2010).
    • A novel formulation of tigecycline with enhanced stability has been identified, maintaining its antibacterial and antileukemic activity, crucial for its use in ambulatory infusions and optimal dosing schedules for specific treatments (Jitkova et al., 2014).
  • Diverse Applications and Mechanisms of Action :

    • Tigecycline has potential applications in treating cancer, with studies revealing its role in cell cycle arrest, apoptosis, and autophagy in various tumors. It interferes with pathways like MYC, HIFs, and PI3K/AKT, indicating its promise as a cancer treatment drug (Dong et al., 2019).
  • Epidemiology of Resistance :

    • Tigecycline resistance, particularly in Gram-negative bacteria, is a growing concern, necessitating monitoring and understanding the epidemiology of resistance to ensure its effective use (Yaghoubi et al., 2021).

Safety And Hazards

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

Tigecycline has demonstrated its anti-cancer properties in diverse tumour types . Future efforts should aim to validate findings through human trials, broadening the scope of cancers targeted, establishing novel Tigecycline derivatives, and assessing its performance when used in combination with other treatments .

Propriétés

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigecycline mesylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline mesylate
Reactant of Route 2
Reactant of Route 2
Tigecycline mesylate
Reactant of Route 3
Tigecycline mesylate
Reactant of Route 4
Tigecycline mesylate
Reactant of Route 5
Reactant of Route 5
Tigecycline mesylate
Reactant of Route 6
Tigecycline mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.